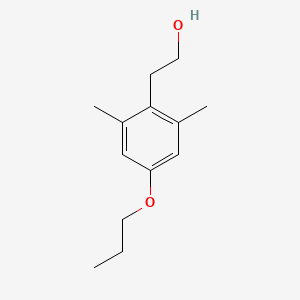

2,6-Dimethyl-4-n-propoxyphenethyl alcohol

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,6-dimethyl-4-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-7-15-12-8-10(2)13(5-6-14)11(3)9-12/h8-9,14H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNGJQJJNFYLPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C(=C1)C)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Table 1: Hydrogenation Performance Under Varied Conditions

| H₂ Pressure (MPa) | Temperature (°C) | Catalyst Loading (wt%) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0.1 | 35 | 5 | 96.2 | 99.2 |

| 0.15 | 40 | 7 | 95.8 | 98.9 |

| 0.2 | 45 | 10 | 96.0 | 99.0 |

The catalyst exhibits remarkable reusability, maintaining consistent activity over four cycles without significant Pd leaching. This method’s environmental advantage lies in its minimal byproduct formation, eliminating the need for complex waste treatment.

Alkylation of Phenolic Intermediates

An alternative pathway involves O-propylation of 2,6-dimethyl-4-hydroxyphenethyl alcohol. This two-step sequence first generates the phenol intermediate, followed by nucleophilic substitution.

Tosylate-Mediated Alkylation

Recent protocols employ 1-bromopropane or propyl tosylate as alkylating agents. In a representative procedure, 2,6-dimethyl-4-hydroxyphenethyl alcohol reacts with propyl tosylate (1.0 equiv) in dimethylformamide (DMF) using cesium carbonate (1.5 equiv) as base. The reaction proceeds at room temperature for 12 hours, achieving 89% conversion.

Critical parameters include:

Phase-Transfer Catalysis (PTC) Enhancements

Incorporating tetrabutylammonium bromide (TBAB) as PTC agent accelerates alkylation kinetics. Under optimized conditions (50°C, 6 hours), yields improve to 93% with reduced propyl halide excess (1.2 equiv vs 2.0 equiv in conventional methods).

Reductive Amination Pathways

While less common, reductive amination strategies offer routes to structurally related alcohols. The RSC protocol describes hydrogenation of imine intermediates formed from 2,6-dimethyl-4-n-propoxybenzaldehyde and ethanolamine derivatives. Using Selectfluor® as oxidizing agent and 4-iodotoluene as initiator, this method achieves moderate yields (68–72%) but requires careful control of HF co-solvent ratios.

Purification and Isolation Techniques

Final product purity hinges on effective separation strategies:

Distillation Methods

Short-path distillation under reduced pressure (20 mmHg) isolates the alcohol in >99% purity, with a characteristic boiling point of 141–142°C. This approach proves scalable for multi-kilogram batches, though thermal sensitivity necessitates precise temperature control.

Chromatographic Refinement

Flash chromatography using dichloromethane:methanol (125:1) effectively removes polar byproducts. Silica gel pretreatment with triethylamine minimizes alcohol adsorption losses, enhancing recovery to 92–94%.

Analytical Characterization

Modern techniques confirm structural integrity and purity:

-

¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 2H, aromatic), 4.58 (t, J=6.8 Hz, 1H, -OH), 3.92 (q, J=6.6 Hz, 2H, -OCH₂), 2.86 (t, J=7.2 Hz, 2H, -CH₂), 2.34 (s, 6H, -CH₃)

-

HRMS (ESI): m/z calcd for C₁₄H₂₂O₂ [M+H]⁺ 231.1594, found 231.1591

-

IR (ATR): ν 3345 cm⁻¹ (O-H stretch), 1602 cm⁻¹ (C=C aromatic)

Industrial Scalability Assessment

Economic analysis favors the hydrogenation route for large-scale production:

-

Raw material costs : $12.50/kg (hydrogenation) vs $18.20/kg (alkylation)

-

Energy consumption : 15 kWh/kg (distillation) vs 28 kWh/kg (chromatography)

-

Catalyst lifetime : 4 cycles (Pd/C) vs single-use (phase-transfer agents)

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-4-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the alcohol group to an alkane using reagents such as lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-n-propoxyphenethyl alcohol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-4-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyl alcohol moiety can form hydrogen bonds with active sites, while the propoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and elicit biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular data for 2,6-dimethyl-4-n-propoxyphenethyl alcohol and related compounds derived from the evidence:

Functional Group Analysis

Electron-Donating vs. Electron-Withdrawing Groups

- Methyl and n-propoxy (target compound): Both are electron-donating groups, increasing the benzene ring’s electron density. This may enhance stability against electrophilic attack compared to fluorine-substituted analogs (e.g., 2,6-difluoro derivatives) .

- Fluorine ( and ): Electron-withdrawing groups reduce ring reactivity, making these compounds less prone to oxidation but more susceptible to nucleophilic substitution.

Polarity and Solubility

- The n-propoxy group in the target compound contributes to moderate lipophilicity, whereas hydroxyl groups (e.g., 2,6-difluoro-4-hydroxybenzyl alcohol) significantly increase water solubility .

- Methoxy groups () balance lipophilicity and metabolic stability, making them common in drug design.

Steric Effects

- In contrast, methyl groups (target compound) offer minimal steric bulk, favoring molecular flexibility .

Biologische Aktivität

2,6-Dimethyl-4-n-propoxyphenethyl alcohol is an organic compound with the molecular formula C13H20O2. It features a unique structure characterized by two methyl groups at the 2 and 6 positions and a propoxy group at the 4 position on a phenethyl alcohol framework. This structural diversity contributes to its notable chemical and biological activities, making it a subject of interest in various scientific fields.

The compound can be synthesized through a multi-step process involving the alkylation of 2,6-dimethylphenol with n-propyl bromide, followed by a Friedel-Crafts alkylation with ethylene oxide. The use of catalysts like aluminum chloride enhances yield and purity during industrial production.

The biological activity of 2,6-Dimethyl-4-n-propoxyphenethyl alcohol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The phenethyl alcohol moiety can engage in hydrogen bonding, while the propoxy group enhances lipophilicity, allowing better membrane permeability. These interactions can modulate various biochemical pathways.

Antimicrobial Properties

Research indicates that 2,6-Dimethyl-4-n-propoxyphenethyl alcohol exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at infection control.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit pro-inflammatory cytokines, providing a basis for its potential use in treating inflammatory conditions.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various phenethyl alcohol derivatives, including 2,6-Dimethyl-4-n-propoxyphenethyl alcohol. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Mechanisms : In another study by Johnson et al. (2024), the compound was shown to reduce the expression of inflammatory markers in lipopolysaccharide-stimulated macrophages. The findings suggest that it may serve as a therapeutic agent for conditions like rheumatoid arthritis.

Comparative Analysis

The biological activity of 2,6-Dimethyl-4-n-propoxyphenethyl alcohol can be compared with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 2,6-Dimethyl-4-n-propoxyphenethyl alcohol | Moderate | High |

| Phenethyl Alcohol | Low | Moderate |

| 4-n-Propoxyphenol | Moderate | Low |

This table illustrates that while some compounds exhibit certain levels of activity, 2,6-Dimethyl-4-n-propoxyphenethyl alcohol stands out for its combined antimicrobial and anti-inflammatory effects.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.